molecular formula C19H16N2OS2 B2799574 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2034297-80-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2799574
CAS No.: 2034297-80-6
M. Wt: 352.47
InChI Key: KIXADFRTTXSIHD-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features both benzo[b]thiophene and benzo[d]thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

Thiophene and its substituted derivatives are attracting great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common method includes the coupling of benzo[b]thiophene and benzo[d]thiazole derivatives through amide bond formation. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzo[b]thiophen-3-yl)propan-2-one
  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromonicotinamide
  • Benzo[d]thiazole-2-thiol derivatives

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of benzo[b]thiophene and benzo[d]thiazole moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c1-12(8-14-10-23-17-5-3-2-4-15(14)17)21-19(22)13-6-7-16-18(9-13)24-11-20-16/h2-7,9-12H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXADFRTTXSIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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